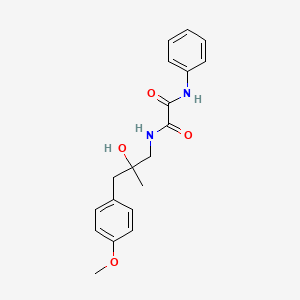
N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a 4-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a 2-hydroxy-3-methylpropyl group, which is a three-carbon chain with a hydroxyl (OH) group and a methyl (CH3) group . The “N1” and “N2” likely refer to nitrogen atoms in the molecule, suggesting the presence of amide groups (CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and propyl precursors, possibly through a process like nucleophilic substitution or condensation . The exact method would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be influenced by factors like polarity, molecular size, and functional groups .Wissenschaftliche Forschungsanwendungen
Chemopreventive Applications in Cancer
- Breast Cancer Prevention and Treatment: Fenretinide (N-(4-hydroxyphenyl) retinamide) has been investigated for its potential in breast cancer chemoprevention and treatment. A study by Conley et al. (2000) examined the safety, tolerability, and retinoid levels of fenretinide in combination with tamoxifen in patients at high risk for developing invasive breast cancer, highlighting the compound's synergistic antitumor and chemopreventive activity against mammary cancer.
Pharmacokinetics and Drug Delivery Systems
- Polymer-Doxorubicin Conjugates: The development of drug-polymer conjugates like PK1 (N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin) represents a new class of chemotherapeutic agents. A study by Vasey et al. (1999) conducted a Phase I clinical and pharmacokinetic study of PK1, demonstrating its potential for altered plasma and tumor pharmacokinetics compared to free doxorubicin, with significant activity observed in animal tumors.
Effects on Immune Response
- Influence on Natural Killer (NK) Cells: Research by Villa et al. (1993) investigated the impact of N-(4-hydroxyphenyl) retinamide (4-HPR) on NK activity in women treated as part of a phase III trial for chemoprevention of contralateral disease in mastectomized women. The study found that 4-HPR treatment augmented NK activity, suggesting a possible immunoenhancing effect of the compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(24,12-14-8-10-16(25-2)11-9-14)13-20-17(22)18(23)21-15-6-4-3-5-7-15/h3-11,24H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIYCNLLJXLEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

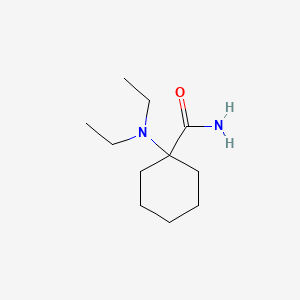
![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)
![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)
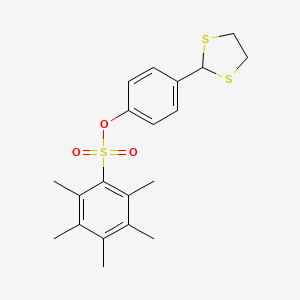
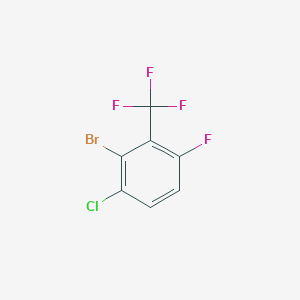
![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
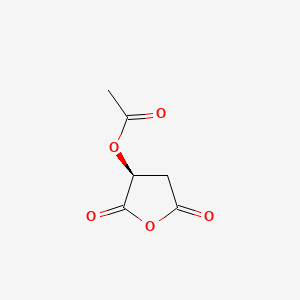
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)